![molecular formula C6H15NO B1455004 2-[Ethyl(methyl)amino]-1-propanol CAS No. 1060817-16-4](/img/structure/B1455004.png)
2-[Ethyl(methyl)amino]-1-propanol
Overview
Description
2-[Ethyl(methyl)amino]-1-propanol, also known as 2-EAP or 2-EtAP, is an organic compound of the amine class. It is an important molecule used in many scientific research applications, including drug synthesis, biochemical and physiological studies, and laboratory experiments.
Scientific Research Applications
Surfactant Synthesis
The compound is used in the synthesis of betaine ester surfactants , which are derived from natural renewable sources and are biodegradable . Specifically, the betaine ester surfactant 2-di-methylaminoethyllaurate betaine was synthesized from 2-di-methylaminoehanol and lauric acid derived from coconut oil in a three-step chemo-enzymatic esterification reaction .
Cosmetic and Personal Care Products
The betaine ester surfactants synthesized using 2-[Ethyl(methyl)amino]-1-propanol can be used as a co-surfactant in many cosmetic and personal care products . This is due to their surfactant properties, which were determined through structural analysis .
Green Chemistry
The compound plays a significant role in green chemistry . The growing need for sustainable natural-based surfactants has led to syntheses of surfactants without the use of solvents and without the generation of by-products when milder manufacturing processes are used .
Biomedical Research
Indole derivatives, which can be synthesized using 2-[Ethyl(methyl)amino]-1-propanol, have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Drug Development
Indoles, both natural and synthetic, show various biologically vital properties . Therefore, 2-[Ethyl(methyl)amino]-1-propanol, being a precursor in the synthesis of indole derivatives, can be crucial in drug development .
Industrial Applications
Coumarin derivatives, which can potentially be synthesized using 2-[Ethyl(methyl)amino]-1-propanol, have a myriad of applications in many industrial branches . This has led to the development of novel and more practical methods for synthesizing these compounds .
Mechanism of Action
The molecular and cellular effects of amines can vary widely. Some amines, for example, can act as neurotransmitters in the nervous system. They can bind to specific receptors on nerve cells and influence nerve impulse transmission .
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and reactivity of amines. For example, amines can react with acids to form ammonium salts, which can affect their behavior and stability .
properties
IUPAC Name |
2-[ethyl(methyl)amino]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-4-7(3)6(2)5-8/h6,8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKVVJABFRJUOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672447 | |
Record name | 2-[Ethyl(methyl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Ethyl(methyl)amino]-1-propanol | |
CAS RN |
1060817-16-4 | |
Record name | 2-[Ethyl(methyl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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